molecular formula C11H18O3 B1266723 Allyl cyclohexyloxyacetate CAS No. 68901-15-5

Allyl cyclohexyloxyacetate

Cat. No.: B1266723
CAS No.: 68901-15-5
M. Wt: 198.26 g/mol
InChI Key: MBUYSYKXSMTIPP-UHFFFAOYSA-N
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Description

Allyl cyclohexyloxyacetate (CAS 68901-15-5) is an organic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. It is synthesized via the reaction of cyclohexanol with allyl chloroacetate, forming an ether linkage . Key physicochemical properties include a density of 1.016 g/cm³, boiling point of 283°C, logP (octanol-water partition coefficient) of 2.8 at 24.7°C, and water solubility of 1.655 g/L at 20°C .

Primarily used as a fragrance ingredient, it imparts green, floral, and fruity notes in perfumes and deodorant compositions . Its stability under moderate temperatures and compatibility with polymer matrices (e.g., in acrylic rubbers) further broaden its industrial applications .

Properties

IUPAC Name

prop-2-enyl 2-cyclohexyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUYSYKXSMTIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071824
Record name 2-Propen-1-yl 2-(cyclohexyloxy)acetate
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68901-15-5
Record name Cyclogalbanate
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Record name Allyl cyclohexyloxyacetate
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Record name Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester
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Record name 2-Propen-1-yl 2-(cyclohexyloxy)acetate
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Record name Allyl (cyclohexyloxy)acetate
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Record name ALLYL CYCLOHEXYLOXYACETATE
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Preparation Methods

Reaction Mechanism

The process proceeds through two consecutive nucleophilic substitutions:

  • Formation of Sodium Salts :
    • Sodium cyclohexanolate is prepared by refluxing cyclohexanol with sodium metal.
    • Sodium chloroacetate is synthesized via the reaction of chloroacetic acid with sodium hydroxide.
  • Alkylation and Esterification :
    • Sodium cyclohexanolate reacts with sodium chloroacetate in anhydrous toluene under reflux, forming a cyclohexyloxyacetate intermediate.
    • Chloropropene is added to the mixture, facilitating alkylation at the oxygen atom to yield this compound.

Optimized Reaction Conditions

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Effect on Reaction
Molar Ratio (Cyclohexanolate : Chloroacetate) 1 : 1 – 1.2 Excess chloroacetate minimizes unreacted sodium cyclohexanolate.
Molar Ratio (Cyclohexanolate : Chloropropene) 1 : 1.2 – 2 Higher chloropropene concentrations drive alkylation to completion.
Temperature 70–100°C Accelerates reaction kinetics without promoting side reactions.
Catalyst (TBAB) 0.4–1.0 wt% Enhances phase transfer between ionic and organic phases.

Industrial-Scale Protocol

Example 1 (Laboratory Scale):

  • Reactants : 50 g sodium cyclohexanolate (0.41 mol), 52.52 g sodium chloroacetate (0.45 mol), 37.64 g chloropropene (0.49 mol).
  • Solvent : 300 mL anhydrous toluene.
  • Catalyst : 2 g tetrabutylammonium bromide (TBAB).
  • Procedure :
    • Reflux sodium cyclohexanolate and sodium chloroacetate for 3–12 hours.
    • Add chloropropene dropwise and reflux for an additional 3–12 hours.
    • Cool to 0–10°C, filter, extract with ethyl acetate, wash with saturated NaHCO$$3$$, dry (Na$$2$$SO$$_4$$), and distill.
  • Yield : 91% (73.9 g) with 96% purity.

Example 2 (Pilot Scale):

  • Reactants : 500 g sodium cyclohexanolate (4.1 mol), 525.2 g sodium chloroacetate (4.5 mol), 376.4 g chloropropene (4.9 mol).
  • Solvent : 2 L anhydrous toluene.
  • Catalyst : 5 g TBAB.
  • Yield : 85% (706 g) with 96.8% purity.

Purification Techniques

Crude product is refined via:

  • Solvent Recrystallization : Dissolving in toluene and adding n-hexane at 45–50°C achieves 98.5–99.8% purity.
  • Distillation : Removes residual solvents and low-boiling byproducts.

Comparative Analysis of Methodologies

Advantages of the One-Pot Method

  • Operational Simplicity : Eliminates intermediate isolation, reducing labor and solvent use.
  • Cost Efficiency : TBAB catalyst is recyclable, and toluene can be recovered via distillation.
  • Environmental Impact : Higher atom economy (≈85%) compared to stepwise syntheses.

Limitations and Mitigation Strategies

  • Byproduct Formation : Trace amounts of cyclohexanol (≤2%) are removed during purification.
  • Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of sodium salts.

Chemical Reactions Analysis

Types of Reactions: Allyl cyclohexyloxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclohexyloxyacetic acid or cyclohexyloxyacetaldehyde.

    Reduction: Cyclohexyloxyethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Fragrance Chemistry

Allyl cyclohexyloxyacetate is primarily recognized for its applications in the fragrance industry. It is utilized for its pleasant herbal scent profile, which enhances the olfactory characteristics of various products.

Fragrance Masking Properties

Research indicates that this compound effectively masks undesirable odors associated with certain chemicals used in personal care products, such as Octyl Methoxycinnamate (OMC), a common UV filter. This property improves consumer acceptance and overall sensory experience in cosmetic formulations.

Biological Activities

Numerous studies have investigated the biological activities of this compound, focusing on its potential therapeutic effects.

Antimicrobial Properties

Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in antibacterial formulations.

Antioxidant Effects

The compound has also been explored for its antioxidant properties, which could contribute to skin protection in cosmetic products .

Toxicological Studies

Safety assessments have been conducted to evaluate the toxicological profile of this compound. Key findings include:

  • Skin Sensitization: Studies indicate that the compound does not present significant concerns for skin sensitization but may cause mild irritation at higher concentrations .
  • Mutagenicity: this compound was found to be non-mutagenic in bacterial reverse mutation assays, indicating a favorable safety profile for use in consumer products .

Industrial Applications

Beyond its use in fragrances and cosmetics, this compound finds applications in other industrial sectors:

  • Flavoring Agents: Its pleasant taste profile makes it suitable for flavoring food and beverages.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic compounds, contributing to the production of various industrial chemicals .

Case Study 1: Fragrance Formulation

A study evaluated the effectiveness of this compound in masking odors in sunscreen formulations containing OMC. The results demonstrated significant improvements in sensory attributes when the compound was included, leading to enhanced consumer satisfaction.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated moderate effectiveness, supporting its potential use as a natural preservative in cosmetic formulations .

Mechanism of Action

The mechanism of action of allyl cyclohexyloxyacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to olfactory receptors, which are responsible for detecting odors . This interaction triggers a cascade of signaling events that result in the perception of its characteristic scent. Additionally, the compound’s chemical structure allows it to participate in various biochemical reactions, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares allyl cyclohexyloxyacetate with structurally related allyl esters, emphasizing physicochemical properties, applications, and safety profiles:

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Boiling Point (°C) logP Primary Applications Safety Concerns
This compound C₁₁H₁₈O₃ 68901-15-5 198.26 283 2.8 Fragrances, deodorants, polymers Limited toxicity data; restricted use
Allyl phenoxyacetate C₁₁H₁₂O₃ 7493-74-5 192.21 Not reported ~2.5* Flavoring agents, perfumes No specific data; likely moderate reactivity
Allyl 3-cyclohexylpropionate C₁₂H₂₀O₂ 2705-87-5 196.29 ~250–260 ~3.1* Fragrances (woody, amber notes) Limited data; structurally similar to esters
Allyl chloroacetate C₅H₇ClO₂ 2916-14-5 134.56 ~145–150 1.2 Chemical intermediate, polymer synthesis High reactivity; potential toxicity (chloro group)
Allyl diglycol carbonate C₈H₁₂O₆ 142-22-7 216.18 Decomposes at >150 -0.5 Optical polymers (e.g., CR-39 lenses) Low acute toxicity; hazardous decomposition products

*Estimated based on structural analogs.

Key Findings:

Structural and Functional Differences: this compound’s cyclohexyloxy group enhances hydrophobicity (logP = 2.8) compared to allyl phenoxyacetate (aromatic phenoxy group) and allyl chloroacetate (polar chloro group) . This property makes it suitable for long-lasting fragrance formulations. Allyl chloroacetate serves primarily as a reactive intermediate due to its electrophilic chloroacetate moiety, unlike the stabilized ether linkage in this compound .

Applications :

  • This compound and allyl 3-cyclohexylpropionate are favored in perfumery for their stability and volatility profiles, while allyl diglycol carbonate is specialized for polymer chemistry .

Safety and Regulatory Status :

  • This compound faces stricter regulatory scrutiny (e.g., EWG restrictions) due to insufficient toxicity data, unlike well-characterized esters like allyl diglycol carbonate .
  • Allyl chloroacetate poses higher risks due to its reactive chlorine atom, requiring careful handling .

Biological Activity

Allyl cyclohexyloxyacetate (CAS Number: 68901-15-5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is classified as an ester, specifically an acetic acid derivative. Its biochemical interactions are significant due to its ability to interact with various enzymes and proteins. Key properties include:

  • Enzymatic Interactions : The compound interacts with esterases, leading to the hydrolysis of the ester bond, which releases acetic acid and the corresponding alcohol. This reaction is crucial in metabolic pathways where it acts as a substrate for enzymatic reactions.
  • Metabolic Pathways : It plays a role in several metabolic pathways by influencing the activity of enzymes such as oxidases and esterases, which facilitate its conversion into other metabolites. These interactions are essential for maintaining cellular homeostasis.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Gene Expression Modulation : It has been observed to influence the expression of genes involved in lipid metabolism and inflammatory responses, thereby impacting overall cellular function.
  • Cell Signaling Pathways : The compound can alter key signaling molecules, affecting cellular homeostasis and metabolic processes.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules:

  • Enzyme Binding : It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity. This modulation is critical for various metabolic pathways and gene expression.
  • Transport and Distribution : The compound is transported within cells via specific transporters and binding proteins, ensuring it reaches target sites to exert its biological effects.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it may have beneficial effects on metabolic processes.
  • High Doses : Conversely, higher doses can lead to toxicity, particularly affecting liver and kidney functions. Threshold effects have been noted where significant changes in cellular function occur beyond certain dosage levels .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against certain bacterial strains, although further research is needed to establish clinical relevance.
  • Antioxidant Properties : The compound has also been explored for its potential antioxidant effects. Research indicates that it may mitigate oxidative stress in cellular models, contributing to protective mechanisms against cellular damage .
  • Irritation Studies : Comparative studies with other allyl esters indicate that this compound causes less irritation than some structurally similar compounds. This property may enhance its safety profile for potential applications in pharmaceuticals or cosmetics .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AntioxidantMitigates oxidative stress in cellular models
IrritationLess irritating compared to other allyl esters
Enzymatic InteractionsHydrolysis by esterases impacting metabolism

Q & A

Q. What are the established synthetic routes for allyl cyclohexyloxyacetate, and how can reaction conditions be optimized for academic-scale production?

this compound is synthesized via ether formation between cyclohexanol and allyl chloroacetate under controlled conditions . Key parameters include temperature (typically 80–120°C), acid catalysts (e.g., sulfuric acid), and inert atmosphere to prevent polymerization of the allyl group. Purity (>98%) is achieved through fractional distillation, with GC-MS monitoring to confirm the absence of byproducts like unreacted cyclohexanol or allyl chloroacetate . For lab-scale optimization, varying catalyst loading (0.5–2 mol%) and reaction time (4–12 hrs) is recommended.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 5.8–5.2 ppm (allyl protons), δ 4.5–4.3 ppm (ester oxygen-linked CH₂), and δ 3.6–3.4 ppm (cyclohexyloxy group) .
  • GC-MS : Molecular ion peak at m/z 198 (C₁₁H₁₈O₃) with fragmentation patterns confirming ester and cyclohexyl groups .
  • IR : Strong absorbance at 1730–1745 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C ester linkage) .

Q. What are the primary applications of this compound in fragrance chemistry, and how does its structure influence sensory properties?

The compound is used as a synthetic fragrance ingredient, imparting green, fruity, and galbanum-like notes due to its ester and cyclohexyloxy groups . Its low volatility (boiling point: 283°C) and stability in ethanol-based formulations make it suitable for long-lasting perfumes .

Advanced Research Questions

Q. How does the steric hindrance of the cyclohexyloxy group affect the reactivity of this compound in nucleophilic substitution reactions?

The bulky cyclohexyloxy group reduces accessibility to the ester carbonyl, slowing nucleophilic attacks (e.g., hydrolysis or transesterification). Kinetic studies using pseudo-first-order conditions (pH 7–10, 25–50°C) reveal a 2–3× lower rate constant compared to linear-chain analogs like allyl heptanoate . Computational modeling (DFT) further confirms steric effects on transition-state energy barriers .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., density, melting point)?

Discrepancies in density (1.0–1.016 g/cm³) and melting point (N/A vs. 162°C) arise from polymorphic forms or impurities . Recommended protocols:

  • Density : Measure via pycnometry at 20°C with triplicate replicates.
  • Melting point : Use differential scanning calorimetry (DSC) for amorphous vs. crystalline phase analysis .

Q. Can this compound serve as a monomer for biodegradable polymers, and what challenges exist in its copolymerization?

Preliminary studies suggest potential in polyhydroxyalkanoate (PHA) synthesis due to its ester functionality. Challenges include low reactivity in radical polymerization (allyl group inhibition) and thermal degradation above 200°C. Copolymerization with ethylene or styrene derivatives requires initiators like benzoyl peroxide and strict temperature control (<150°C) .

Q. How do environmental factors (pH, UV exposure) impact the stability of this compound in aqueous formulations?

Accelerated stability testing (ICH guidelines) shows:

  • pH 3–6 : Stable for >6 months (hydrolysis <5%).
  • pH >8 : Rapid degradation (t₁/₂ = 7 days at pH 10).
  • UV light : Photooxidation products include cyclohexanol and acetic acid derivatives, detected via LC-QTOF-MS .

Methodological Guidelines

Q. Designing a kinetic study for this compound esterification: What controls are critical?

  • Use anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via in-situ FTIR for real-time carbonyl group tracking.
  • Include internal standards (e.g., dodecane) in GC analyses to quantify yield .

Q. What computational tools predict the biodegradation pathways of this compound?

  • EPI Suite : Estimates half-life in soil (14–28 days) and aquatic environments.
  • Molecular dynamics (MD) simulations : Model interactions with hydrolytic enzymes (e.g., esterases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl cyclohexyloxyacetate
Reactant of Route 2
Reactant of Route 2
Allyl cyclohexyloxyacetate

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